methyl 5-methyl-2-({[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}amino)-1,3-thiazole-4-carboxylate
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Overview
Description
METHYL 5-METHYL-2-({2-[4-(1H-PYRROL-1-YL)TETRAHYDRO-2H-PYRAN-4-YL]ACETYL}AMINO)-1,3-THIAZOLE-4-CARBOXYLATE is a complex organic compound featuring a thiazole ring, a pyrrole moiety, and a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-METHYL-2-({2-[4-(1H-PYRROL-1-YL)TETRAHYDRO-2H-PYRAN-4-YL]ACETYL}AMINO)-1,3-THIAZOLE-4-CARBOXYLATE typically involves multi-step organic reactionsCommon reagents used in these reactions include Grubbs’ second-generation catalyst and Red-Al for reduction steps .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
METHYL 5-METHYL-2-({2-[4-(1H-PYRROL-1-YL)TETRAHYDRO-2H-PYRAN-4-YL]ACETYL}AMINO)-1,3-THIAZOLE-4-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like mCPBA.
Reduction: Reduction reactions can be carried out using agents like Red-Al.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of multiple functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include mCPBA for oxidation, Red-Al for reduction, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
METHYL 5-METHYL-2-({2-[4-(1H-PYRROL-1-YL)TETRAHYDRO-2H-PYRAN-4-YL]ACETYL}AMINO)-1,3-THIAZOLE-4-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of METHYL 5-METHYL-2-({2-[4-(1H-PYRROL-1-YL)TETRAHYDRO-2H-PYRAN-4-YL]ACETYL}AMINO)-1,3-THIAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Share similar biological activities and structural features.
Imidazole Containing Compounds: Known for their therapeutic potential and diverse applications.
Uniqueness
METHYL 5-METHYL-2-({2-[4-(1H-PYRROL-1-YL)TETRAHYDRO-2H-PYRAN-4-YL]ACETYL}AMINO)-1,3-THIAZOLE-4-CARBOXYLATE is unique due to its combination of a thiazole ring, pyrrole moiety, and tetrahydropyran ring, which confer distinct chemical and biological properties not commonly found in other compounds.
Properties
Molecular Formula |
C17H21N3O4S |
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Molecular Weight |
363.4 g/mol |
IUPAC Name |
methyl 5-methyl-2-[[2-(4-pyrrol-1-yloxan-4-yl)acetyl]amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C17H21N3O4S/c1-12-14(15(22)23-2)19-16(25-12)18-13(21)11-17(5-9-24-10-6-17)20-7-3-4-8-20/h3-4,7-8H,5-6,9-11H2,1-2H3,(H,18,19,21) |
InChI Key |
VWJCMRDCYIWUTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)CC2(CCOCC2)N3C=CC=C3)C(=O)OC |
Origin of Product |
United States |
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